外消旋异松树脂酚-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

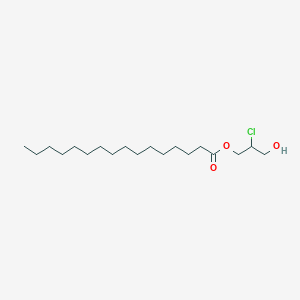

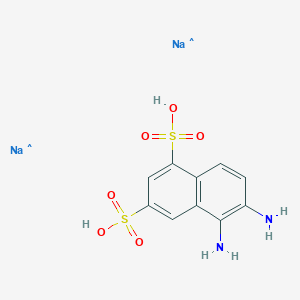

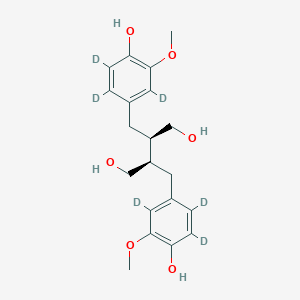

Rac Secoisolariciresinol-d6, also known as Rac Secoisolariciresinol-d6, is a useful research compound. Its molecular formula is C₂₀H₂₀D₆O₆ and its molecular weight is 368.45. The purity is usually 95%.

BenchChem offers high-quality rac Secoisolariciresinol-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Secoisolariciresinol-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物转化与生产

- 生物生产:该领域的一项重大进展是鉴定出能够通过生物转化脱脂亚麻籽中发现的前体来产生异松树脂酚的细菌菌株。从人类肠道菌群中分离出的克雷伯菌属菌株S1已因这种能力而被表征,突出了在无需化学合成的情况下生产这种木脂素的新方法,为包括癌症在内的各种疾病提供了潜在的治疗价值(周玉洁等人,2017)。

生物合成途径

- 酶促转化:研究已经阐明了异松树脂酚转化为其他生物活性木脂素所涉及的酶促途径。例如,已经记录了异松树脂酚脱氢酶的纯化、克隆和功能表达,它在植物中将异松树脂酚转化为马太脂素中起关键作用,为进一步了解这些木脂素的生物合成途径奠定了基础(夏志等人,2001)。

健康益处和疾病预防

- 抗氧化和辐射防护特性:新型合成异松树脂酚二葡萄糖苷已显示出很强的抗氧化和自由基清除特性,以及DNA辐射防护特性,表明它们在辐射防护和癌症治疗中的潜力(米什拉等人,2014)。

- 抗癌活性:异松树脂酚二葡萄糖苷已显示出诱导细胞焦亡(一种程序性细胞死亡形式)在结直肠癌细胞中的作用,表明其作为抗癌治疗剂的潜力(陈拓等人,2022)。

作用机制

Target of Action

Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.

Biochemical Pathways

This includes pathways related to cell growth, differentiation, and reproduction

Result of Action

The molecular and cellular effects of Rac Secoisolariciresinol-d6’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .

生化分析

Biochemical Properties

“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Cellular Effects

“rac Secoisolariciresinol-d6” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .

Molecular Mechanism

Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .

Metabolic Pathways

“rac Secoisolariciresinol-d6” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

属性

IUPAC Name |

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-CDXZYTGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/no-structure.png)